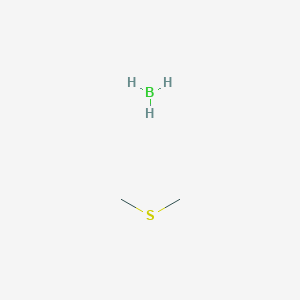

(Dimethyl sulfide)trihydroboron

描述

(Dimethyl sulfide)trihydroboron, also known as borane dimethyl sulfide complex (BMS), is a stable adduct of borane (BH₃) and dimethyl sulfide ((CH₃)₂S). It is a colorless liquid (melting point: -38°C, density: 0.801 g/mL at 25°C) with the molecular formula C₂H₉BS and CAS number 13292-87-0 . BMS is widely used as a reducing agent in organic synthesis due to its higher stability compared to other borane complexes like borane-THF. However, its strong odor from dimethyl sulfide and reactivity with water (violent reaction) necessitate careful handling .

准备方法

Traditional Synthesis Using Diborane and Dimethyl Sulfide

Reaction Mechanism and Stoichiometry

The classical preparation of BMS involves the direct reaction of diborane (B₂H₆) with dimethyl sulfide (S(CH₃)₂). The process follows the stoichiometric equation:

Diborane, a gaseous and highly reactive compound, is absorbed into dimethyl sulfide under controlled conditions. The reaction proceeds exothermically, requiring cooling to prevent decomposition of the borane adduct .

Procedural Details and Optimization

In laboratory settings, diborane gas is bubbled through a solution of dimethyl sulfide in an inert solvent such as diethyl ether or tetrahydrofuran (THF). The adduct precipitates as a white solid, which is purified via bulb-to-bulb vacuum distillation to achieve high purity (≥94%) . Key parameters include:

-

Temperature : Maintained below 0°C to mitigate side reactions.

-

Solvent Choice : Aprotic solvents like THF enhance solubility and reaction homogeneity.

-

Stoichiometric Ratio : A 1:2 molar ratio of B₂H₆ to S(CH₃)₂ ensures complete conversion .

Diborane-Free Methods via Boron Trifluoride and Tertiary Amines

Development and Rationale

Recent patents disclose diborane-free routes utilizing boron trifluoride (BF₃), hydrogen gas, and sterically hindered tertiary amines. This approach eliminates hazardous intermediates and improves scalability. The general reaction pathway is:

Here, f-Amine denotes a hindered amine such as 1,2,2,6,6-pentamethylpiperidine, which facilitates boron trifluoride reduction .

Reaction Pathways and Catalytic Processes

The mechanism involves sequential steps:

-

BF₃ Activation : Boron trifluoride reacts with dimethyl sulfide to form a Lewis acid-base complex.

-

Hydrogenation : Molecular hydrogen reduces the BF₃-S(CH₃)₂ complex in the presence of the tertiary amine, which acts as a proton shuttle.

-

Byproduct Formation : The amine is protonated, yielding [f-AmineH]⁺[BF₄]⁻, a recoverable salt .

Role of Sterically Hindered Amines

Steric hindrance in amines like 1,2,2,6,6-pentamethylpiperidine prevents coordination to borane, ensuring selective adduct formation with dimethyl sulfide. Comparative studies show:

| Amine Structure | Reaction Yield (%) | Selectivity for BMS (%) |

|---|---|---|

| 1,2,2,6,6-Pentamethylpiperidine | 92 | 98 |

| Triethylamine | 68 | 75 |

Data adapted from patent WO2017174868A1 .

Byproduct Management and Recycling

The [f-AmineH]⁺[BF₄]⁻ byproduct is isolated via filtration and reconverted to the free amine using aqueous base, enabling a closed-loop process with >90% amine recovery .

Comparative Analysis of Preparation Methodologies

Yield and Efficiency Metrics

| Parameter | Traditional Method | Diborane-Free Method |

|---|---|---|

| Yield (%) | 85–90 | 90–95 |

| Reaction Time (h) | 2–4 | 6–8 |

| Scalability | Limited | High |

| Safety Profile | Hazardous | Moderate |

Scalability and Industrial Applicability

The diborane-free method is favored for industrial production due to:

化学反应分析

Types of Reactions

(Dimethyl sulfide)trihydroboron undergoes several types of chemical reactions, including:

Hydroboration: This reaction involves the addition of borane to alkenes and alkynes, resulting in the formation of organoborane compounds.

Reduction: It is used to reduce various functional groups such as aldehydes, ketones, epoxides, esters, and carboxylic acids to their corresponding alcohols.

Common Reagents and Conditions

Hydroboration: Typically carried out in aprotic solvents where the dimethyl sulfide dissociates in situ, liberating diborane which adds to unsaturated bonds.

Reduction: Commonly performed under mild conditions using this compound as the reducing agent.

Major Products

科学研究应用

Chemical Properties and Preparation

BMS is an adduct formed between borane (BH₃) and dimethyl sulfide (S(CH₃)₂). It exhibits enhanced stability and solubility compared to other borane reagents, such as borane-tetrahydrofuran (THF). The preparation of BMS typically involves the absorption of diborane into dimethyl sulfide:

Applications in Organic Synthesis

BMS is primarily employed for the following applications:

Hydroboration Reactions

BMS is widely used in hydroboration, where it adds across double bonds in an anti-Markovnikov fashion. This reaction results in the formation of organoboranes, which can be further transformed into alcohols through oxidation. The reaction can be summarized as follows:

- Alkenes to Organoboranes :

Reduction of Functional Groups

BMS serves as a reducing agent for various functional groups, including:

- Aldehydes and Ketones : Reducing them to their corresponding alcohols.

- Epoxides : Opening epoxides to yield alcohols.

- Carboxylic Acids : Reducing carboxylic acids to primary alcohols.

The general reduction reaction can be depicted as:

Asymmetric Reductions

BMS is utilized in asymmetric reductions, particularly when combined with chiral catalysts. For instance, it is involved in the Corey-Itsuno reduction, which allows for the selective formation of chiral alcohols from prochiral ketones.

Data Table of Applications

| Application Type | Specific Reaction | Product Type |

|---|---|---|

| Hydroboration | Alkenes to Organoboranes | Organoboranes |

| Reduction | Aldehydes and Ketones to Alcohols | Alcohols |

| Reduction | Epoxides to Alcohols | Alcohols |

| Reduction | Carboxylic Acids to Alcohols | Primary Alcohols |

| Asymmetric Reduction | Prochiral Ketones with Chiral Catalysts | Chiral Alcohols |

Case Study 1: Hydroboration of Alkenes

A study demonstrated the efficiency of BMS in hydroborating various alkenes, yielding high selectivity towards the formation of organoboranes. The resulting organoboranes were subsequently oxidized to form alcohols with excellent yields.

Case Study 2: Asymmetric Reduction

In a notable application, BMS was used in conjunction with a chiral oxazaborolidine catalyst to achieve high enantiomeric excess in the reduction of ketones. This method provided a reliable pathway for synthesizing chiral alcohols, which are valuable in pharmaceutical applications.

作用机制

The mechanism of action of (Dimethyl sulfide)trihydroboron involves the dissociation of the dimethyl sulfide ligand, which liberates the borane molecule. The borane then participates in hydroboration or reduction reactions by adding to unsaturated bonds or reducing functional groups. The molecular targets include alkenes, alkynes, aldehydes, ketones, epoxides, esters, carboxylic acids, and nitriles .

相似化合物的比较

Comparison with Similar Borane Complexes

Stability and Physical Properties

| Compound | Stability | Melting Point | Density (g/mL) | Key Physical Traits |

|---|---|---|---|---|

| BMS | High thermal stability | -38°C | 0.801 | Colorless liquid, pungent odor |

| Borane-THF | Less stable; decomposes over time | ~-65°C* | ~0.89* | Liquid, less odorous |

| Dibromoborane-DMS | Moderate stability | N/A | N/A | Brominated analog; solid/liquid* |

| BF₃-DMS complex | Stable under anhydrous conditions | N/A | N/A | Liquid, strong Lewis acid |

*Data inferred from analogous borane complexes.

- BMS vs. Borane-THF : BMS is preferred for reactions requiring prolonged storage or higher borane concentrations, while borane-THF is less odorous but prone to decomposition .

- BF₃-DMS Complex : Unlike BMS, this trifluoride complex acts as a Lewis acid catalyst (e.g., in Friedel-Crafts reactions) due to boron’s higher electrophilicity .

Research Findings and Industrial Relevance

- Materials Science : Carboranyl borane adducts (e.g., 1,2-dicarba-closo-dodecaborane derivatives) exhibit exceptional thermal stability, making them suitable for high-temperature polymers and ceramics .

- Environmental Impact : BMS-derived methane sulfonic acid (MSA) contributes up to 60% of sulfate aerosol burden in polar regions, influencing climate models .

- Synthetic Efficiency : BMS achieves higher yields in reductions compared to borane-THF, as shown in the synthesis of hydroxymethyl-alcohols using sodium borohydride and THF .

常见问题

Q. Basic: What are the optimal conditions for synthesizing (dimethyl sulfide)trihydroboron, and how can purity be validated?

Answer:

Synthesis typically involves reacting dimethyl sulfide with boron trihalides under controlled stoichiometric ratios and inert atmospheres. Purity validation requires spectroscopic methods (e.g., B NMR to confirm boron coordination) and titration with standardized solutions (e.g., sodium tetraphenylboron TS for quantitative analysis) . For reproducibility, maintain reaction temperatures below 0°C to prevent ligand dissociation and use anhydrous solvents.

Q. Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

- H/B NMR : Identifies coordination geometry and ligand exchange dynamics.

- IR Spectroscopy : Confirms B–S bond formation (stretching frequencies ~600–800 cm).

- X-ray Diffraction (XRD) : Resolves crystal structure and bond angles.

Cross-validate results with computational models (DFT) to address discrepancies in peak assignments .

Q. Basic: How does this compound behave under varying pH conditions, and what experimental controls are necessary?

Answer:

The compound hydrolyzes in aqueous media, releasing dimethyl sulfide and boric acid. Conduct stability tests using buffered solutions (pH 2–12) and monitor decomposition via gas chromatography (for volatile byproducts). Include controls with inert electrolytes (e.g., sodium tartrate TS) to isolate pH-specific effects .

Q. Basic: What are the primary reactivity trends of this compound with Lewis acids/bases?

Answer:

The boron center acts as a Lewis acid, forming adducts with amines or phosphines. Reactivity assays should use incremental additions of ligands (e.g., pyridine) in THF, monitored via B NMR shifts. Compare thermodynamic stability constants () to predict competitive ligand displacement .

Q. Basic: How can researchers quantify trace impurities in this compound samples?

Answer:

Employ ICP-MS for boron content analysis and GC-MS for organic impurities (e.g., residual dimethyl sulfide). Calibrate instruments with certified reference materials (CRMs) and validate via spike-recovery experiments (±5% error tolerance) .

Q. Advanced: How can factorial design optimize the synthesis yield of this compound while minimizing side reactions?

Answer:

A 2 factorial design evaluates three variables: temperature (−10°C vs. 25°C), solvent (THF vs. dichloromethane), and stoichiometry (1:1 vs. 1:1.2 boron:ligand). Use ANOVA to identify significant factors:

| Variable | Effect on Yield (%) | p-value |

|---|---|---|

| Temperature | −35% | <0.001 |

| Solvent | +18% | 0.012 |

| Stoichiometry | +9% | 0.045 |

Prioritize low-temperature reactions in THF with excess ligand .

Q. Advanced: How should researchers resolve contradictions in reported thermodynamic properties (e.g., ΔHf_{\text{f}}f) of this compound?

Answer:

Discrepancies often arise from inconsistent calorimetric methods or impurities. Replicate studies using:

- Isothermal Titration Calorimetry (ITC) for direct ΔH measurement.

- High-purity samples (validated via XRD and elemental analysis).

Compare results with ab initio calculations (e.g., G4MP2 theory) to identify systematic errors .

Q. Advanced: What theoretical frameworks guide the study of this compound’s electronic structure and reactivity?

Answer:

- Molecular Orbital Theory : Predicts Lewis acidity via LUMO energy levels.

- Hard-Soft Acid-Base (HSAB) Theory : Explains preferential binding to soft ligands (e.g., sulfides).

- Quantum Topological Analysis : Maps electron density distribution at B–S bonds.

Integrate these frameworks into mechanistic studies of ligand substitution reactions .

Q. Advanced: What advanced methodologies detect and quantify decomposition pathways of this compound in protic solvents?

Answer:

- Kinetic Isotope Effects (KIE) : Use deuterated solvents to probe rate-determining steps.

- In Situ Raman Spectroscopy : Tracks real-time bond cleavage (B–S at ~400 cm).

- Mass Spectrometry Imaging (MSI) : Maps spatial distribution of decomposition byproducts.

Correlate data with Arrhenius plots to derive activation energies .

Q. Advanced: How can this compound be applied in cross-disciplinary research (e.g., catalysis or materials science)?

Answer:

- Catalysis : Screen for hydroboration activity using alkenes/alkynes; monitor turnover frequencies (TOF) via H NMR.

- Materials Science : Incorporate into boron-doped polymers; assess thermal stability via TGA-DSC.

Design collaborative studies aligning with CRDC subclass RDF2050107 (powder/particle technology) or RDF2050108 (process control in chemical engineering) .

属性

IUPAC Name |

borane;methylsulfanylmethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6S.BH3/c1-3-2;/h1-2H3;1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMHDLBZYPISZOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B.CSC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H9BS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

75.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。